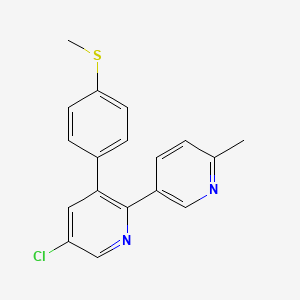

5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine

Vue d'ensemble

Description

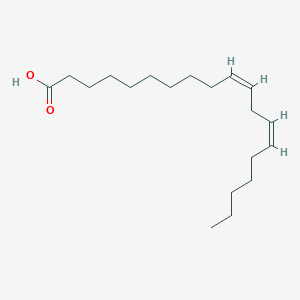

5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine.

Applications De Recherche Scientifique

Synthesis and Functionalization

The compound 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine is a pyridine derivative that can be synthesized and functionalized in various ways for different scientific applications. The synthesis of related pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, which are a cornerstone in the field of organic chemistry for constructing complex molecules (Schmidt et al., 2006). Such methodologies enable the introduction of diverse functional groups, facilitating the creation of molecules with potential applications in materials science, catalysis, and as intermediates for further chemical transformations.

Potential Anticancer Agents

Pyridine derivatives have been explored for their potential as anticancer agents. The structural motif of pyridine, especially when substituted with various functional groups, has shown promise in the development of compounds that can inhibit cancer cell proliferation. For instance, related compounds have been synthesized and evaluated for their effects on the proliferation and mitotic index of cultured cancer cells, showing significant activity (Temple et al., 1983). This suggests that with appropriate functionalization, the subject compound could also be explored for its anticancer properties.

Material Science Applications

In material science, pyridine derivatives serve as building blocks for complex molecular architectures. They can be used in the synthesis of ligands for coordination chemistry, which is fundamental in creating materials with specific magnetic, electronic, or catalytic properties. The ability to introduce diverse substituents at various positions on the pyridine ring allows for the fine-tuning of the physical and chemical properties of these materials, making them suitable for a wide range of applications from catalysis to electronic materials (Halcrow, 2005).

Fluorescent Materials

Furthermore, some pyridine derivatives exhibit significant fluorescence, which can be utilized in the development of fluorescent probes and materials. For example, research on 2-substituted pyridines has shown that specific modifications can lead to compounds with high fluorescence quantum yields, applicable in sensing, imaging, and as components in optoelectronic devices (Hagimori et al., 2019). By tailoring the substituents on the pyridine core, it's possible to modulate the photophysical properties for desired applications.

Propriétés

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(22-2)8-6-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBSMUXOJQIJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfanylphenyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)